molecular formula C13H22ClN3S B1431154 4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride CAS No. 1864052-82-3

4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride

Cat. No. B1431154
M. Wt: 287.85 g/mol
InChI Key: PLJFYCYBBNFUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride (4,6-DM-2-PESP) is an organic compound that has been studied for its potential therapeutic uses. It is a member of the piperidine class of compounds, which are known for their wide range of biological activities. 4,6-DM-2-PESP has been used in various scientific research applications, including drug development, toxicology, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4,6-DM-2-PESP.

Scientific Research Applications

Synthesis and Antiproliferative Activity

One key area of research involving related pyrimidine derivatives focuses on their synthesis and evaluation for antiproliferative activity against human cancer cell lines. For instance, a study synthesized a series of new pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect using the MTT assay method against various human cancer cell lines. Among these compounds, several showed significant activity, highlighting potential anticancer applications (Mallesha et al., 2012).

Antimicrobial and Antibacterial Evaluation

Research into heterocyclic compounds containing a sulfonamido moiety, including pyrimidine derivatives, has demonstrated their potential as antibacterial agents. A study aimed at synthesizing new heterocyclic compounds suitable for use as antibacterial agents reported that several of the synthesized compounds exhibited high antibacterial activity (Azab et al., 2013).

Cytotoxic Activity

The synthesis of 4-thiopyrimidine derivatives and their evaluation for cytotoxic activity against various cell lines, including cancer cell lines, is another significant area of research. A study presented the synthesis of three new 4-thiopyrimidine derivatives and examined their cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines, offering insights into their potential therapeutic applications (Stolarczyk et al., 2018).

Synthesis of Novel Heterocyclic Compounds

Additionally, the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, for potential antimicrobial applications has been explored. One study synthesized novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones and evaluated their antimicrobial activity, indicating their potential as antimicrobial agents (Attia et al., 2013).

properties

IUPAC Name

4,6-dimethyl-2-(2-piperidin-2-ylethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S.ClH/c1-10-9-11(2)16-13(15-10)17-8-6-12-5-3-4-7-14-12;/h9,12,14H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJFYCYBBNFUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCC2CCCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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